5'-O-Acetyl Adenosine
Overview
Description
5’-O-Acetyladenosine is a modified nucleoside derived from adenosine, where an acetyl group is attached to the 5’-hydroxyl group of the ribose sugar
Mechanism of Action
Target of Action
5’-O-Acetyladenosine primarily targets the enzyme ribonucleotide reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA.
Mode of Action
5’-O-Acetyladenosine interacts with its target enzyme, ribonucleotide reductase, and is converted into adenosine monophosphate (AMP) . This conversion is a key step in the regulation of gene expression and protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by 5’-O-Acetyladenosine is the synthesis of guanosine and other pyrimidine nucleotides . By acting as a substrate for ribonucleotide reductase, 5’-O-Acetyladenosine influences the balance of nucleotides in the cell, which can have downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.
Pharmacokinetics
It is known to be a labile nucleoside, meaning it is unstable and can be readily converted into other compounds . This could potentially impact its bioavailability and the duration of its action in the body.
Result of Action
The conversion of 5’-O-Acetyladenosine into AMP by ribonucleotide reductase results in the modulation of nucleotide balance within the cell . This can influence various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis. The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of 5’-O-Acetyladenosine can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability of the compound and its interaction with ribonucleotide reductase . Additionally, the presence of other molecules in the cell can also affect the action of 5’-O-Acetyladenosine.
Biochemical Analysis
Biochemical Properties
5’-o-Acetyladenosine interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme ribonucleotide reductase . The nature of these interactions involves the conversion of 5’-o-Acetyladenosine to adenosine, which is then further processed to adenosine monophosphate .
Cellular Effects
The effects of 5’-o-Acetyladenosine on cells and cellular processes are primarily related to its role in the synthesis of guanosine and other pyrimidine nucleotides . By serving as a substrate for ribonucleotide reductase, 5’-o-Acetyladenosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5’-o-Acetyladenosine involves its conversion to adenosine by ribonucleotide reductase . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression related to the synthesis of guanosine and other pyrimidine nucleotides .
Metabolic Pathways
5’-o-Acetyladenosine is involved in the metabolic pathway that leads to the synthesis of guanosine and other pyrimidine nucleotides . It interacts with the enzyme ribonucleotide reductase in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Acetyladenosine typically involves the acetylation of adenosine. One common method is the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete acetylation. The product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of 5’-O-Acetyladenosine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Acetyladenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield adenosine.
Oxidation: The compound can be oxidized to form adenosine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Adenosine.
Oxidation: Adenosine derivatives.
Substitution: Various substituted adenosine compounds.
Scientific Research Applications
5’-O-Acetyladenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and as a substrate for enzymes like ribonucleotide reductase.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents
Comparison with Similar Compounds
Adenosine: The parent compound of 5’-O-Acetyladenosine.
2’,3’,5’-Tri-O-acetyladenosine: Another acetylated derivative of adenosine.
N6-Acetyladenosine: A derivative with an acetyl group at the N6 position.
Uniqueness: 5’-O-Acetyladenosine is unique due to its specific acetylation at the 5’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors compared to other acetylated adenosine derivatives .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIAANGDAQJRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943952 | |
Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-25-2 | |
Record name | Adenosine 5'-acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5'-O-acetyladenosine used in the synthesis of adenosine 2',3'-cyclic phosphate?
A1: 5'-O-acetyladenosine is used as a starting material in the synthesis of adenosine 2',3'-cyclic phosphate because it allows for the selective phosphorylation of the 2' or 3' hydroxyl group. The 5'-hydroxyl group needs to be protected to prevent its reaction with the phosphorylating agent, 2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide (MTBO) []. The acetyl group is a suitable protecting group because it is labile under alkaline conditions, which are used to deprotect the 2',3'-cyclic phosphate after its formation.
Q2: What is the role of deuterium isotope effects on carbon-13 chemical shifts in studying 5'-O-acetyladenosine?
A2: Deuterium isotope effects (DIEs) on carbon-13 chemical shifts provide valuable information about hydrogen bonding interactions involving 5'-O-acetyladenosine and other nucleosides []. By substituting the imino hydrogens with deuterium, researchers can observe changes in the carbon-13 NMR spectra that reflect the strength and geometry of hydrogen bonds. This technique has been used to study the self-association of nucleosides and their interactions with complementary bases, providing insights into the structural basis of base pairing in nucleic acids.
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